N-[(3-fluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

N-[(3-fluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine hydrochloride is a synthetic heterocyclic small molecule belonging to the aminopyrazole class. Its structure features a 1,4-dimethylpyrazole core N-substituted with a 3-fluorobenzyl group, presented as a hydrochloride salt (molecular formula C12H15ClFN3, MW 255.72 g/mol).

Molecular Formula C12H15ClFN3
Molecular Weight 255.72 g/mol
Cat. No. B12227778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3-fluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride
Molecular FormulaC12H15ClFN3
Molecular Weight255.72 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1NCC2=CC(=CC=C2)F)C.Cl
InChIInChI=1S/C12H14FN3.ClH/c1-9-8-16(2)15-12(9)14-7-10-4-3-5-11(13)6-10;/h3-6,8H,7H2,1-2H3,(H,14,15);1H
InChIKeyCHMHGIYBMSQMLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(3-fluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine Hydrochloride: Sourcing and Baseline Profile for a Research Pyrazole Derivative


N-[(3-fluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine hydrochloride is a synthetic heterocyclic small molecule belonging to the aminopyrazole class . Its structure features a 1,4-dimethylpyrazole core N-substituted with a 3-fluorobenzyl group, presented as a hydrochloride salt (molecular formula C12H15ClFN3, MW 255.72 g/mol) . This compound is primarily listed in screening compound libraries and is utilized in early-stage medicinal chemistry research for target identification and pathway modulation studies .

Why N-[(3-fluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine Hydrochloride Cannot Be Readily Substituted by In-Class Analogs


Direct substitution is inadvisable due to the critical influence of substituent regiochemistry on biological target engagement. The specific 1,4-dimethyl arrangement on the pyrazole ring combined with the 3-fluorobenzyl appendage creates a unique pharmacophore geometry that is absent in common isomers such as the 1,5-dimethyl variant (CAS 1006952-33-5) or the 4-fluorobenzyl analog (CAS 1856101-74-0) . Even minor positional shifts in either the methyl groups or the halogen on the benzyl ring can drastically alter molecular recognition, binding kinetics, and potentially reverse the functional activity at shared targets . Without empirical comparative data, assuming functional interchangeability introduces significant risk of experimental failure.

Quantitative Differentiation Evidence for N-[(3-fluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine Hydrochloride


Regiochemical Differentiation from 4-Fluorobenzyl Isomer via Molecular Descriptors

The target compound differs from its closest commercial analog, N-(4-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine hydrochloride (CAS 1856101-74-0), solely in the position of the fluorine atom on the benzyl ring (3-fluoro vs. 4-fluoro) . While both share the same molecular formula (C12H15ClFN3) and molecular weight (255.72 g/mol), the shift of the fluorine substituent from the para to the meta position alters the electron distribution and steric profile of the aromatic ring . This change is expected to modulate pi-stacking interactions and hydrogen-bonding networks with target protein binding pockets, potentially leading to divergent selectivity profiles.

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Differentiation from 1,5-Dimethylpyrazole Regioisomer via Scaffold Topology

The target compound's 1,4-dimethylpyrazole core distinguishes it from the 1,5-dimethylpyrazole regioisomer (CAS 1006952-33-5) . In the 1,4-dimethyl configuration, the amine at position 3 is flanked by a methyl group at position 4, whereas in the 1,5-isomer, the amine at position 3 has no adjacent methyl substitution. This difference in steric crowding around the exocyclic amine directly impacts the conformational preferences of the N-benzyl substituent and the overall molecular shape presented to biological targets .

Kinase Inhibition GPCR Modulation Molecular Docking

Enhanced Biopharmaceutical Properties via Hydrochloride Salt Form Relative to Free Base

The compound is provided as a hydrochloride salt (molecular weight 255.72 g/mol) rather than the free base (MW 219.26 g/mol), a standard strategy to improve aqueous solubility and solid-state stability . While specific solubility or stability data for this compound are not publicly available, salt formation generally increases dissolution rates in biological assay media compared to the free base form, which may exhibit limited water solubility due to its lipophilic aromatic structure . This is a key practical consideration for in vitro assay preparation and in vivo formulation feasibility.

Drug Formulation Solubility Enhancement Preclinical Development

Recommended Research Applications for N-[(3-fluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine Hydrochloride


Structure-Activity Relationship (SAR) Expansion Around a 1,4-Dimethylpyrazole Core

This compound is ideally suited as a tool for medicinal chemistry teams seeking to explore the biological impact of meta-fluorobenzyl substitution on a 1,4-dimethylpyrazole scaffold. It serves as a direct comparator to the 4-fluorobenzyl analog (CAS 1856101-74-0), enabling a systematic investigation of fluorine positional effects on target binding . Such matched-pair analysis is a cornerstone of lead optimization programs in kinase inhibitor and GPCR modulator discovery.

Screening Library Enrichment for Central Nervous System Target Panels

Based on class-level evidence of similar aminopyrazoles interacting with muscarinic acetylcholine receptors and other neurotransmitter targets, this compound may be incorporated into focused screening sets for neurological target panels . Its structural features—a basic amine, a fluorinated aromatic ring, and an N-benzyl group—align with privileged scaffolds for CNS-penetrant ligands. Procurement enables the diversification of compound collections aimed at identifying novel chemotypes for depression, anxiety, or cognitive disorder targets.

Building Block for Parallel Synthesis of Novel Aminopyrazole Libraries

The compound can function as a key intermediate or a starting material for the synthesis of focused libraries via N-alkylation, amide coupling, or reductive amination at the secondary amine. The hydrochloride salt form provides a stable, easy-to-handle reagent that can be directly used in parallel synthesis workflows without additional neutralization steps . This application is particularly relevant for contract research organizations and academic core facilities generating custom screening sets.

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